5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine
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Overview
Description
5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is a synthetic organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine typically involves the diazotization of 2,5-dimethoxyaniline followed by coupling with 4,6-dimethyl-2-aminopyrimidine. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. The general steps are as follows:
Diazotization: 2,5-Dimethoxyaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with 4,6-dimethyl-2-aminopyrimidine in a basic medium, such as sodium hydroxide (NaOH), to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions, such as halogenation with chlorine (Cl2) or bromine (Br2).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Investigated for its potential as a biological stain and in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of 5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzyme activity or the modulation of receptor functions, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,5-Dimethoxyphenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol
- 5-Amino-pyrazoles
Uniqueness
5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is unique due to its specific structural features, such as the presence of both dimethoxyphenyl and dimethylpyrimidinyl groups
Properties
CAS No. |
24749-12-0 |
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Molecular Formula |
C14H17N5O2 |
Molecular Weight |
287.32 g/mol |
IUPAC Name |
5-[(2,5-dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C14H17N5O2/c1-8-13(9(2)17-14(15)16-8)19-18-11-7-10(20-3)5-6-12(11)21-4/h5-7H,1-4H3,(H2,15,16,17) |
InChI Key |
YDDRLBNYUUKEEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C)N=NC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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